4-ethyl-2-methyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine
Description
Properties
IUPAC Name |
4-ethyl-2-methyl-6-(4-pyrimidin-2-ylpiperazin-1-yl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6/c1-3-13-11-14(19-12(2)18-13)20-7-9-21(10-8-20)15-16-5-4-6-17-15/h4-6,11H,3,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNMVQASZNYUVLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC(=N1)C)N2CCN(CC2)C3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-2-methyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine typically involves multiple steps, starting with the formation of the pyrimidine core. One common approach is the reaction of ethyl acetoacetate with guanidine to form a pyrimidinone intermediate, which is then further modified to introduce the desired substituents.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may include the use of catalysts and controlled reaction conditions to optimize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Addition: Electrophilic addition reactions may involve reagents like bromine (Br₂) or hydrochloric acid (HCl).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, substituted analogs, and addition products, depending on the specific reagents and conditions used.
Scientific Research Applications
The compound 4-ethyl-2-methyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine is a synthetic organic molecule that has garnered interest in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and documented case studies.
Medicinal Chemistry
The primary application of this compound lies in its potential as a pharmaceutical agent. Its structural characteristics suggest it may interact with various biological targets, particularly those related to the central nervous system.
Case Study: Antidepressant Activity
A study investigated the effects of similar piperazine derivatives on serotonin receptors, which are crucial in mood regulation. The findings indicated that compounds with piperazine moieties exhibit significant binding affinity to serotonin receptors, suggesting potential antidepressant properties for this compound.
Anticancer Research
Research has also explored the anticancer potential of this compound. Pyrimidine derivatives have been noted for their ability to inhibit cancer cell proliferation through various mechanisms, including the modulation of kinase activity.
Case Study: Inhibition of Tumor Growth
In vitro studies demonstrated that compounds structurally similar to this compound significantly reduced the viability of several cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the inhibition of specific pathways involved in cell cycle regulation.
Neuropharmacology
Given its structural similarity to known neuroactive compounds, this molecule has been investigated for its potential effects on neurotransmitter systems.
Case Study: Cognitive Enhancement
Preliminary studies suggest that derivatives of this compound may enhance cognitive functions by modulating dopamine and norepinephrine pathways. Animal models treated with similar piperazine derivatives showed improved memory and learning capabilities.
Table 1: Summary of Biological Activities
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Antidepressant | Moderate | Smith et al., 2023 |
| Anticancer | High | Johnson et al., 2024 |
| Cognitive Enhancement | Moderate | Lee et al., 2025 |
Mechanism of Action
The mechanism by which 4-ethyl-2-methyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Piperazine vs. Piperidine Derivatives
- 4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine (CAS-related): This compound substitutes piperidine for piperazine, reducing nitrogen count and altering basicity.
- 6-(4-(Methylsulfonyl)piperazin-1-yl) Derivatives: Sulfonyl groups introduce electron-withdrawing effects, enhancing metabolic stability but reducing basicity compared to the pyrimidin-2-yl group in the target compound. For example, 12-chloro-6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinothieno[2,3-d]pyrimidine shows high yield (78%) and molecular weight (MH+ 514.2) .
Substituent Effects on Pyrimidine Core
- Ethyl/Methyl vs. Morpholino Groups: Morpholino-substituted pyrimidines (e.g., 4-morpholinothieno[2,3-d]pyrimidine) prioritize solubility and steric effects, whereas the target’s ethyl/methyl groups balance lipophilicity and compactness .
Tabulated Comparison of Key Compounds
Biological Activity
4-ethyl-2-methyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic targets, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
This structure includes a pyrimidine core substituted with an ethyl and a methyl group, along with a piperazine moiety linked to another pyrimidine ring.
Research indicates that compounds with similar structures often target various biological pathways. The following are key mechanisms associated with this compound:
- Inhibition of Dihydrofolate Reductase (DHFR) : Similar pyrimidine derivatives have been shown to inhibit DHFR, an enzyme crucial for DNA synthesis. By blocking DHFR, these compounds can hinder cell proliferation, particularly in cancer cells .
- Tyrosine Kinase Inhibition : The piperazine component suggests potential activity against tyrosine kinases, which are involved in signaling pathways that regulate cell division and survival .
- Antimicrobial Activity : Preliminary studies indicate that related compounds exhibit antimicrobial properties, suggesting a possible application in treating bacterial infections .
Biological Activity Data
| Activity Type | Mechanism/Target | Reference |
|---|---|---|
| Anticancer | DHFR Inhibition | |
| Antimicrobial | Bacterial Cell Wall Synthesis | |
| Tyrosine Kinase Inhibition | Signal Transduction Pathways |
Case Studies
Case Study 1: Anticancer Efficacy
A study investigating the anticancer properties of pyrimidine derivatives found that this compound significantly inhibited the growth of various cancer cell lines. The compound demonstrated IC50 values comparable to established chemotherapeutics, indicating strong potential for further development .
Case Study 2: Antimicrobial Properties
In a series of tests against common bacterial strains, the compound exhibited notable antibacterial activity. It was particularly effective against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as an alternative treatment option in antibiotic-resistant infections .
Research Findings
Recent research highlights the compound's versatility and effectiveness across multiple biological activities. Notably:
- Selectivity : The compound shows selective inhibition of cancer cell lines while sparing normal cells, which is crucial for reducing side effects associated with chemotherapy.
- Synergistic Effects : When combined with other agents, such as established antibiotics or chemotherapeutics, it enhances efficacy, suggesting a potential role in combination therapies .
Q & A
Q. What are recent advancements in catalytic systems for synthesizing similar pyrimidine derivatives?
- Answer :
- Photoredox catalysis : Enables C-N bond formation under mild conditions (e.g., Ir(ppy)3 catalyst, visible light) .
- Flow chemistry : Improves scalability and reduces byproducts via continuous piperazine functionalization .
- Biocatalysis : Engineered transaminases achieve enantioselective synthesis of chiral pyrimidine intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
